4,6-Dimethyloctanoic acid
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Overview
Description
4,6-Dimethyloctanoic acid is a branched-chain fatty acid with the molecular formula C10H20O2 It is characterized by the presence of two methyl groups attached to the fourth and sixth carbon atoms of the octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyloctanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of octanoic acid derivatives with appropriate methylating agents under controlled conditions. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the octanoic acid, followed by the addition of methyl iodide or methyl bromide to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds or biotechnological approaches using engineered microorganisms. These methods aim to achieve high yields and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,6-Dimethyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies on its metabolic pathways and interactions with enzymes provide insights into fatty acid metabolism.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes. The presence of methyl groups may affect its binding affinity and reactivity, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A straight-chain fatty acid with similar properties but lacking the methyl groups.
2,4-Dimethyloctanoic acid: Another branched-chain fatty acid with methyl groups at different positions.
6-Methyloctanoic acid: A compound with a single methyl group at the sixth position.
Uniqueness
4,6-Dimethyloctanoic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological interactions. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2553-96-0 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4,6-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2/c1-4-8(2)7-9(3)5-6-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
LMFRDZYWEWGVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CCC(=O)O |
Origin of Product |
United States |
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